N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine
Description
N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound that belongs to the class of pyrimidine derivatives
Properties
Molecular Formula |
C9H14N4 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N'-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N4/c10-4-6-11-8-3-5-12-9(13-8)7-1-2-7/h3,5,7H,1-2,4,6,10H2,(H,11,12,13) |
InChI Key |
UIORBHDOXRENGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 2-cyclopropylpyrimidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require the use of a base or acid catalyst and are conducted at varying temperatures depending on the reactivity of the nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, reduction may produce amine derivatives, and substitution reactions can result in a variety of substituted pyrimidine compounds.
Scientific Research Applications
N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Pharmaceuticals: It is explored as a potential active ingredient in the formulation of therapeutic agents.
Mechanism of Action
The mechanism of action of N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(pyridin-4-yl)ethane-1,2-diamine
- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine
- N1-(quinolin-4-yl)ethane-1,2-diamine
Uniqueness
N1-(2-cyclopropylpyrimidin-4-yl)ethane-1,2-diamine is unique due to the presence of the cyclopropyl group attached to the pyrimidine ring. This structural feature imparts distinct chemical and physical properties to the compound, such as increased rigidity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
